molecular formula C18H19F3N4 B2428022 5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-96-4

5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2428022
CAS RN: 890637-96-4
M. Wt: 348.373
InChI Key: OMBUVADTKQBPGE-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A phenylboronic acid bearing a methoxy group, as an electron-donating group, at the para position was easily coupled with 5f, giving the desired compound 6a in 93% yield .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Chemical Reactions Analysis

The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were reported as follows: Melting point: 249 °C; Yield: 85%; IR (KBr, cm -1): 3265, 3396 (NH 2 str.); 1 H NMR (400 MHz, CDCl 3): δ 2.45 (s, 3H, CH 3), 6.31 (s, 2H, NH 2, exchangeable with D 2 O), 7.34-7.39 (m, 3H, 3′′,5′′,4′-H), 7.46-7.50 (m, 2H, 3′,5′-H), 7.57 (s, 1H, 6-H), 7.88-7.90 (d, 2H, J =8.0 Hz, 2′′,6′′-H), 8.13-8.15 (d, 2H, J =8.0 Hz, 2′,6′-H); 13 C NMR (100 MHz, CDCl 3): δ 21.65, 103.09, 106.37, 118.36, 122.02, 127.58, 129.04, 129.07, 129.23, 129.46, 129.95, 133.15, 142.27, 152.58, 153.15; MS: m/z 397.02 [M+1] +; Elemental analysis: Calcd. for C 20 H 15 F 3 N 6: C, 60.60; H, 3.81; N, 21.20; Found: C, 59.85; H, 3.32; N, 21.63 .

Scientific Research Applications

Anticancer Applications

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their potential as anticancer agents . They have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . Inhibition of CDK2 can selectively target tumor cells, making these compounds promising candidates for cancer treatment .

Enzymatic Inhibitory Activity

These compounds have also shown significant enzymatic inhibitory activity . This property can be leveraged in the design of drugs that target specific enzymes in the body, potentially leading to new treatments for a variety of diseases .

Material Science Applications

In addition to their medicinal applications, pyrazolo[1,5-a]pyrimidines have attracted attention in the field of material science due to their significant photophysical properties . These properties could be exploited in the development of new materials with unique optical characteristics .

Synthesis and Functionalization

The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows for structural modifications throughout its periphery . This makes them a privileged scaffold for combinatorial library design and drug discovery .

Green Chemistry

The synthesis of pyrazolo[1,5-a]pyrimidines has been found to be simpler and greener compared to other compounds . This makes them an attractive choice for researchers looking to reduce the environmental impact of their work .

Drug Discovery

The structural diversity of pyrazolo[1,5-a]pyrimidines, combined with their significant biological activity, makes them a promising scaffold for the discovery of new drugs . Their potential applications span a wide range of therapeutic areas, from cancer treatment to the development of new materials .

Mechanism of Action

While the specific mechanism of action for “5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is not available, pyrimidine derivatives have been known to play a vital role in various biological procedures as well as in cancer pathogenesis .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . The future research in this field could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4/c1-11(2)10-22-14-9-12(3)23-17-15(13-7-5-4-6-8-13)16(18(19,20)21)24-25(14)17/h4-9,11,22H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBUVADTKQBPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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